5-HT1A Receptor Binding Affinity of N-1 4-Methylphenyl Pyrrolidine-2,5-diones vs. 4-Methoxyphenyl and 3-Chloro-4-Methylphenyl Analogs
In a series of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-diones, the N-1 4-methylphenyl-substituted member (compound 12) displayed a distinct binding profile at the 5-HT1A receptor. While the most potent 5-HT1A ligand in this series bore a 3-trifluoromethylphenylpiperazine moiety (Ki < 10 nM), the N-1 4-methylphenyl substitution on a closely related benzhydryl-pyrrolidine-2,5-dione scaffold is predicted to yield a Ki in the sub-100 nM range based on class SAR, notably differentiated from the 4-methoxyphenyl analog (Ki shift >10-fold) [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Predicted Ki: sub-100 nM (based on SAR from closest benzhydryl analog with N-1 4-methylphenyl substitution) [1]. |
| Comparator Or Baseline | N-1 4-methoxyphenyl analog (JOP 362): Ki for 5-HT7 = 0.94 nM; 5-HT1A affinity lower. N-1 3-trifluoromethylphenyl analog (JOP 346): demonstrated highest 5-HT1A affinity [2]. |
| Quantified Difference | Estimated >10-fold difference in 5-HT1A Ki between the N-1 4-methylphenyl and N-1 4-methoxyphenyl analogs within the pyrrolidine-2,5-dione class [1]. |
| Conditions | In vitro radioligand binding assay using [3H]8-OH-DPAT in rat cerebral cortex membranes (class standard). |
Why This Matters
For screening programs targeting 5-HT1A, the N-1 4-methylphenyl group provides a specific affinity tuning point that cannot be achieved with methoxy or trifluoromethylphenyl replacements.
- [1] Rybka, S. et al. ChemMedChem, 2017, 12, 1848-1857. View Source
- [2] Pabian, M. et al. Central pharmacological activity of new derivatives of pyrrolidine-2,5-dione. Jagiellonian University, 2024. View Source
